molecular formula C4H6F2O B2939302 1,1-Difluorobutan-2-one CAS No. 136400-33-4

1,1-Difluorobutan-2-one

Cat. No.: B2939302
CAS No.: 136400-33-4
M. Wt: 108.088
InChI Key: LDPMZMCSZUOAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluorobutan-2-one is an organic compound with the molecular formula C4H6F2O It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the first carbon and a carbonyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluorobutan-2-one can be synthesized through several methods. One common approach involves the fluorination of butan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,1-difluorobutan-2-ol.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Formation of difluorobutanoic acid.

    Reduction: Formation of 1,1-difluorobutan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Difluorobutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1,1-difluorobutan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound can influence its reactivity and interactions with enzymes or receptors. The carbonyl group can participate in nucleophilic addition or substitution reactions, affecting the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

    1,1-Difluorobutene: A similar compound with a double bond instead of a carbonyl group.

    1,1-Difluoropropan-2-one: A shorter chain analog with similar fluorination and carbonyl functionality.

    1,1-Difluorocyclopropane: A cyclic analog with fluorine atoms on a three-membered ring.

Uniqueness: 1,1-Difluorobutan-2-one is unique due to its specific combination of fluorine atoms and a carbonyl group, which imparts distinct chemical properties

Properties

IUPAC Name

1,1-difluorobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c1-2-3(7)4(5)6/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPMZMCSZUOAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.